Ethyl 2-(2-amino-5-chlorophenyl)acetate
Description
Ethyl 2-(2-amino-5-chlorophenyl)acetate is an organic compound characterized by an ethyl ester group linked to a phenyl ring substituted with amino (-NH₂) and chloro (-Cl) groups at the 2- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and heterocyclic synthesis. For instance, it is used in the preparation of tetrahydroquinolines via cascade reactions involving ethyl cyanoacetate and aldehydes under mild conditions . Its amino group facilitates nucleophilic reactivity, while the chloro substituent enhances stability and directs regioselectivity in electrophilic substitutions.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(2-amino-5-chlorophenyl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6,12H2,1H3 |
InChI Key |
MOPKQQCRURVIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds

Key Observations :
- Electron-Donating vs. Withdrawing Groups: The amino group in this compound enhances nucleophilicity, whereas analogs with nitro or trifluoromethyl groups (e.g., ) exhibit stronger electron-withdrawing effects, altering reaction pathways.
- Ester vs. Ketone Functionality: The ester group in this compound provides hydrolytic stability compared to ketones, which are more reactive toward nucleophiles .
Key Observations :
- Reaction Conditions: this compound is synthesized under mild, room-temperature conditions , whereas quinoline derivatives require low temperatures (-0°C) and inert atmospheres .
- Purification : Silica gel chromatography is a common purification method across analogs, though solvent gradients vary (e.g., 0–25% EtOAc/hexanes in ).
Physicochemical and Crystallographic Properties
- Crystal Packing : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate exhibits π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds . Similarly, Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate forms O–H⋯O chains along the b-axis .
- Solubility: The ester group in this compound likely enhances solubility in organic solvents (e.g., CH₂Cl₂, THF) compared to ketone analogs .
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